molecular formula C9H16N4O6 B14261665 L-Serine, glycylglycylglycyl- CAS No. 206750-67-6

L-Serine, glycylglycylglycyl-

Cat. No.: B14261665
CAS No.: 206750-67-6
M. Wt: 276.25 g/mol
InChI Key: PAUIKPRNWYMNME-YFKPBYRVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: L-serine can be synthesized from glycolysis intermediates. The process involves the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, followed by transamination to form 3-phosphoserine, which is then hydrolyzed to produce L-serine . The addition of glycine residues can be achieved through peptide synthesis techniques, where glycine is sequentially added to L-serine using coupling reagents and protecting groups to ensure specificity and yield.

Industrial Production Methods: Industrial production of L-serine often involves microbial fermentation. For instance, recombinant Escherichia coli strains can be engineered to overproduce L-serine by optimizing metabolic pathways and using protein scaffolds to enhance enzyme activity . The glycine residues can be added post-production through chemical synthesis or enzymatic methods.

Chemical Reactions Analysis

Types of Reactions: L-serine, glycylglycylglycyl- can undergo various chemical reactions, including:

    Oxidation: L-serine can be oxidized to form hydroxypyruvate.

    Reduction: Reduction reactions can convert L-serine to serinol.

    Substitution: The hydroxyl group in L-serine can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like thionyl chloride can facilitate substitution reactions.

Major Products:

    Oxidation: Hydroxypyruvate.

    Reduction: Serinol.

    Substitution: Various substituted serine derivatives.

Comparison with Similar Compounds

Uniqueness: L-serine, glycylglycylglycyl- is unique due to the combination of L-serine and multiple glycine residues, which can enhance its biological activity and potential applications. The presence of glycine residues can improve the compound’s solubility, stability, and interaction with biological targets.

Properties

CAS No.

206750-67-6

Molecular Formula

C9H16N4O6

Molecular Weight

276.25 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C9H16N4O6/c10-1-6(15)11-2-7(16)12-3-8(17)13-5(4-14)9(18)19/h5,14H,1-4,10H2,(H,11,15)(H,12,16)(H,13,17)(H,18,19)/t5-/m0/s1

InChI Key

PAUIKPRNWYMNME-YFKPBYRVSA-N

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O

Canonical SMILES

C(C(C(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O

Origin of Product

United States

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